molecular formula C13H14F3NO B2643618 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] CAS No. 1807595-27-2

5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]

Cat. No.: B2643618
CAS No.: 1807595-27-2
M. Wt: 257.256
InChI Key: KEUCCGIWAYNRCV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] is a spirocyclic compound that features a trifluoromethyl group attached to an indole and oxane ring system.

Scientific Research Applications

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method includes the reaction of indole derivatives with oxane precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)spiro[1,2-dihydroindole-3,4’-oxane] is unique due to its combination of a spirocyclic structure and a trifluoromethyl group. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-17-11)3-5-18-6-4-12/h1-2,7,17H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCCGIWAYNRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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